
Methyl 2,4-dimethoxy-5-nitrobenzoate
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Overview
Description
Methyl 2,4-dimethoxy-5-nitrobenzoate is a useful research compound. Its molecular formula is C10H11NO6 and its molecular weight is 241.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
Methyl 2,4-dimethoxy-5-nitrobenzoate has been explored for its potential therapeutic effects, particularly in neuroprotection and anticancer activities.
Neuroprotective Effects
Recent studies have demonstrated that derivatives of this compound exhibit neuroprotective properties. For instance, in a study involving Caenorhabditis elegans, treatment with related nitrobenzoate compounds significantly improved food-sensing performance and mitigated dopamine neuronal death caused by neurotoxic agents. This suggests that this compound could be a candidate for further investigation in the treatment of neurodegenerative diseases such as Parkinson's disease .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A notable case study highlighted its effectiveness against various human cancer cell lines. The study reported that this compound and its derivatives showed cytotoxic effects, indicating potential as a lead compound for developing new cancer therapies .
Agricultural Applications
In addition to its medicinal uses, this compound has applications in agriculture as a pesticide or herbicide precursor.
Pesticidal Properties
Research has indicated that compounds similar to this compound can act as effective pesticides. They are believed to disrupt the metabolic processes of pests, leading to increased mortality rates. This application is particularly valuable in developing environmentally friendly agricultural practices .
Synthesis and Derivatives
The synthesis of this compound involves several chemical pathways that can yield various derivatives with enhanced properties.
Synthesis Methodologies
The compound can be synthesized through methods involving the nitration of methoxy-substituted benzoic acids followed by esterification processes. This synthetic versatility allows researchers to modify the compound's structure to enhance its biological activity or reduce toxicity .
- Neuroprotection in Animal Models : A study demonstrated that this compound provided significant neuroprotection against dopaminergic neuron degeneration in animal models exposed to toxic agents. The results indicated a restoration of motor functions and improved neuronal health .
- Anticancer Efficacy : Another study focused on the cytotoxic effects of this compound on cancer cell lines. It revealed that treatment with this compound led to a marked decrease in cell viability across multiple cancer types, suggesting its potential as an anticancer agent .
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group at position 5 undergoes catalytic hydrogenation to form an amino derivative. This reaction is critical for generating intermediates in medicinal chemistry.
Mechanism :
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Hydrogen gas adsorbs onto a palladium catalyst.
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Nitro group (-NO₂) is reduced to amine (-NH₂) via sequential electron and proton transfers.
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Methoxy groups remain unaffected due to their stability under reducing conditions.
Electrophilic Aromatic Substitution (EAS)
The electron-rich aromatic ring participates in EAS, with regioselectivity dictated by substituent effects:
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Methoxy groups (positions 2 and 4) activate the ring and direct incoming electrophiles to ortho/para positions.
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Nitro group (position 5) deactivates the ring but can direct meta substitution in specific cases .
Example Reaction :
Nitration under mixed acid conditions introduces a second nitro group, though this is sterically hindered due to existing substituents .
Photochemical Reactions
The compound exhibits photolytic behavior under UV light, leading to decarboxylation or rearrangement. For example, irradiation in methanol releases free acids via a photoenol intermediate (lifetime: 1–100 ms) .
Key Pathway :
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UV excitation generates a triplet-state enol.
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Proton transfer forms a reactive photoenol.
Decarboxylative Cross-Coupling
In continuous flow reactors, the compound participates in palladium-catalyzed decarboxylative biaryl synthesis. This method couples aromatic carboxylates with aryl triflates under Cu/PD catalysis at 170°C, forming biaryl structures .
Substrate | Catalyst System | Product | Yield |
---|---|---|---|
Methyl 2,4-dimethoxy-5-nitrobenzoate | Pd(OAc)₂, CuNO₃(phen)(PPh₃)₂ | 4’-Methyl-2-nitrobiphenyl | 56% |
Ipso Substitution
Under cerium(IV) ammonium nitrate (CAN) and trifluoroacetic acid (TFA), the compound undergoes ipso substitution at the ester group, replacing the carboxylate with a nitro group. This rare reaction proceeds via a radical mechanism .
Mechanistic Steps :
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CAN oxidizes the aromatic ring, generating a radical cation.
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Nitration occurs at the ipso position, displacing the ester group .
Biological Redox Interactions
The nitro group is bioactivated in vivo through enzymatic reduction, forming reactive nitroso and hydroxylamine intermediates. These species can covalently modify cellular proteins or DNA, relevant to the compound’s potential antimicrobial applications .
Enzymatic Pathway :
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NADPH-dependent reductases reduce -NO₂ to -NHOH.
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Further reduction yields -NH₂, with reactive oxygen species (ROS) generated as byproducts .
Comparative Reactivity
The table below contrasts reactivity trends with structural analogs:
Compound | Key Reactivity Difference | Reference |
---|---|---|
Methyl 3,4-dimethoxy-5-nitrobenzoate | Reduced steric hindrance enhances EAS rates | |
Ethyl 2-(4-methoxy-2-nitrophenyl)acetate | Ethyl ester increases hydrolytic stability |
Properties
Molecular Formula |
C10H11NO6 |
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Molecular Weight |
241.20 g/mol |
IUPAC Name |
methyl 2,4-dimethoxy-5-nitrobenzoate |
InChI |
InChI=1S/C10H11NO6/c1-15-8-5-9(16-2)7(11(13)14)4-6(8)10(12)17-3/h4-5H,1-3H3 |
InChI Key |
ONJIZDKAWTWERL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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